![molecular formula C26H32O B13085663 1-([1,1'-Biphenyl]-4-yl)-2,2-dicyclohexylethanone](/img/structure/B13085663.png)
1-([1,1'-Biphenyl]-4-yl)-2,2-dicyclohexylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-([1,1’-Biphenyl]-4-yl)-2,2-dicyclohexylethanone is an organic compound characterized by the presence of a biphenyl group attached to a dicyclohexylethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,1’-Biphenyl]-4-yl)-2,2-dicyclohexylethanone typically involves the following steps:
Formation of Biphenyl Group: The biphenyl group can be synthesized through various methods such as the Ullmann reaction, Suzuki coupling, or direct arylation.
Attachment of Dicyclohexylethanone Moiety: The dicyclohexylethanone moiety is introduced through a Friedel-Crafts acylation reaction, where cyclohexanone is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-([1,1’-Biphenyl]-4-yl)-2,2-dicyclohexylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated biphenyl derivatives.
Aplicaciones Científicas De Investigación
1-([1,1’-Biphenyl]-4-yl)-2,2-dicyclohexylethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-2,2-dicyclohexylethanone involves its interaction with specific molecular targets and pathways. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the dicyclohexylethanone moiety may interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings.
1,1’-Biphenyl-4-carboxylic acid: A derivative with a carboxylic acid group.
2,2’-Dicyclohexyl-1,1’-biphenyl: A compound with two cyclohexyl groups attached to the biphenyl ring.
Uniqueness
1-([1,1’-Biphenyl]-4-yl)-2,2-dicyclohexylethanone is unique due to the combination of the biphenyl and dicyclohexylethanone moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where both aromatic and aliphatic characteristics are desired.
Propiedades
Fórmula molecular |
C26H32O |
|---|---|
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
2,2-dicyclohexyl-1-(4-phenylphenyl)ethanone |
InChI |
InChI=1S/C26H32O/c27-26(24-18-16-21(17-19-24)20-10-4-1-5-11-20)25(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1,4-5,10-11,16-19,22-23,25H,2-3,6-9,12-15H2 |
Clave InChI |
BSOHNIXJUPWHOQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(C2CCCCC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13085595.png)

![1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13085602.png)
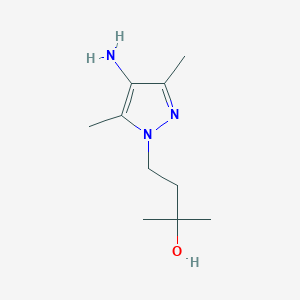
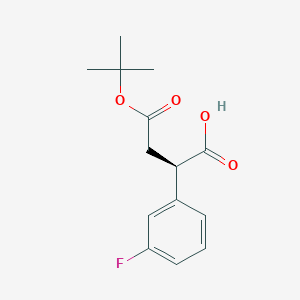
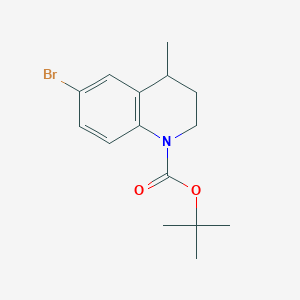

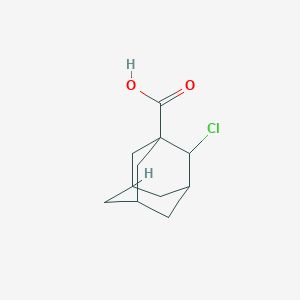
![2-O-tert-butyl 3-O-ethyl (3S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13085625.png)
![1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylthiourea](/img/structure/B13085635.png)
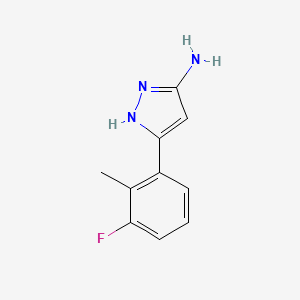
![6-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13085655.png)

